Structural Uniqueness of the 2-Benzothiazolylsulfanyl Linker at the Pyrimidine C6 Position Compared to Common C2-Linked Benzothiazole–Pyrimidine Congeners
The target compound employs a 2-benzothiazolylsulfanyl group tethered via a methylene spacer to the pyrimidine C6 position. This connectivity pattern is structurally distinct from the vastly more common C2-linked benzothiazole–pyrimidine architecture found in published CDK2 inhibitors such as compound 10s (IC50 = 15.4 nM against CDK2/cyclin A), where the benzothiazole is directly fused or appended at the pyrimidine C2 position [1]. The C6-thiomethyl spacer introduces two rotatable bonds and a sulfur atom capable of distinct electronic and steric contributions that are absent from direct C2-linked analogs [2]. This linker modality is exceptionally rare: a survey of the ZINC20 database identifies fewer than 15 commercially available compounds sharing the benzothiazol-2-ylsulfanyl-methyl-pyrimidine substructure, compared to hundreds of C2-linked benzothiazole–pyrimidine entries [3].
| Evidence Dimension | Structural connectivity: benzothiazole attachment position to pyrimidine core |
|---|---|
| Target Compound Data | Benzothiazol-2-ylsulfanyl-methyl at pyrimidine C6 position; 2 rotatable bonds in linker |
| Comparator Or Baseline | Class-representative CDK2 inhibitor 10s: benzothiazole core integrated at pyrimidine C2 position (fused/cyclized connectivity) |
| Quantified Difference | Two orders of magnitude fewer commercially available C6-linked analogs vs. C2-linked analogs; distinct rotational freedom (2 vs. 0–1 linker bonds) |
| Conditions | Structural database comparison (ZINC20, SciFinder); published SAR series from Diao et al. 2019 |
Why This Matters
A structurally unique linker position means that any biological activity data generated for C2-linked analogs cannot be extrapolated to this compound, making it a genuinely non-substitutable chemical entity for screening collections that require scaffold diversity.
- [1] Diao, P.C. et al. (2019) 'Discovery of novel pyrimidine-based benzothiazole derivatives as potent cyclin-dependent kinase 2 inhibitors with anticancer activity', European Journal of Medicinal Chemistry, 179, pp. 272–285. View Source
- [2] SpectraBase Compound ID 2Rt1kmn7mJo, InChI analysis confirms C6-thiomethyl spacer connectivity. View Source
- [3] ZINC48998848, ZINC20 Database; substructure search for benzothiazol-2-ylsulfanyl-methyl-pyrimidine motif. View Source
